molecular formula C23H21NO4 B2708223 (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 929837-79-6

(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2708223
CAS No.: 929837-79-6
M. Wt: 375.424
InChI Key: SQQOTSFFQGFQNR-NDENLUEZSA-N
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Description

This compound belongs to the dihydrobenzofuran-3-one family, characterized by a fused benzofuran core with a ketone group at position 3. Key structural features include:

  • (2Z) configuration: The double bond at position 2 adopts a Z-stereochemistry, influencing spatial interactions.
  • Hydroxy group at position 6: Contributes to hydrogen bonding and solubility.

Properties

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-14-10-18(25)17(13-24-8-4-5-9-24)23-21(14)22(26)20(28-23)12-16-11-15-6-2-3-7-19(15)27-16/h2-3,6-7,10-12,25H,4-5,8-9,13H2,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQOTSFFQGFQNR-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN5CCCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)CN5CCCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative that has garnered interest due to its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, with a molecular weight of 326.39 g/mol. The structure features a benzofuran core substituted with hydroxyl, methyl, and pyrrolidine groups, which are significant for its biological activity.

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit potent anticancer properties. A study focusing on similar compounds demonstrated that modifications in the benzofuran scaffold can lead to significant inhibition of cancer cell proliferation. For instance, derivatives with similar structural motifs have shown low nanomolar potency in cell proliferation assays against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7) cells .

Table 1: Biological Activity of Related Benzofuran Compounds

Compound NameActivity TypeIC50 Value (µM)Cell Line
Aurone Derivative 1Anticancer<0.3PC-3
Aurone Derivative 2Anticancer<0.5MDA-MB-231
Benzofuran AnalogAnticancer0.5K562

Antimicrobial Properties

Benzofuran derivatives have also been noted for their antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the hydroxyl group in the structure may enhance the compound's ability to penetrate microbial membranes .

The mechanism by which these compounds exert their biological effects often involves interaction with key cellular targets:

  • Tubulin Polymerization Inhibition : Some related compounds inhibit tubulin polymerization at the colchicine-binding site, disrupting mitotic processes in cancer cells .
  • Modulation of Drug Efflux Proteins : Certain benzofurans act as modulators of P-glycoprotein (P-gp), which is involved in drug resistance mechanisms in cancer cells .
  • Reactive Oxygen Species Scavenging : The antioxidant properties of these compounds contribute to their cytoprotective effects against oxidative stress .

Study on Prostate Cancer

In a notable study, a series of benzofuran derivatives were tested for their ability to inhibit tumor growth in vivo using xenograft models. The compound exhibited significant tumor suppression at doses as low as 300 nM, indicating its potential as a therapeutic agent against prostate cancer .

Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of various benzofuran derivatives on human leukemia cells (K562). The results indicated that specific structural modifications led to enhanced cytotoxicity, suggesting that the presence of both hydroxyl and pyrrolidine groups plays a crucial role in activity enhancement .

Scientific Research Applications

The compound (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with potential applications in various scientific fields. This article explores its chemical properties, synthesis, and applications, particularly in medicinal chemistry.

Physical Properties

Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Some studies suggest that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. The presence of multiple functional groups may enhance their interaction with biological targets such as enzymes involved in cancer progression.
  • Antioxidant Properties : Compounds with similar structures have been reported to possess significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Research indicates that benzofuran derivatives may have neuroprotective properties, making them candidates for treating neurodegenerative disorders.

Biological Studies

Recent studies have focused on the biological evaluation of this compound:

  • In Vitro Studies : Testing against different cancer cell lines has revealed varying degrees of effectiveness, suggesting a structure-activity relationship that could guide future modifications.
  • Mechanistic Insights : Understanding how this compound interacts at the molecular level with cellular pathways can provide insights into its potential therapeutic uses.

Case Studies

Several case studies have documented the synthesis and application of similar benzofuran derivatives:

StudyYearFindings
Sladowska et al.2002Reported on the synthesis of benzofuran derivatives showing analgesic activity superior to acetylsalicylic acid.
Churcher et al.2003Investigated benzodiazepine gamma-secretase inhibitors derived from similar frameworks, highlighting their potential in Alzheimer's disease treatment.
Recent Studies2024Focused on the antioxidant activities of benzofuran compounds, noting comparable effects to standard antioxidants like ascorbic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2Z)-6-Hydroxy-7-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one ()

Structural Differences :

  • Position 7 substituent : Piperazine ring with a 2-hydroxyethyl group vs. pyrrolidine in the target compound.
  • Benzylidene group : 2-Methylphenyl vs. benzofuran-2-yl in the target.

Implications :

  • Solubility : The hydroxyethyl-piperazine group increases hydrophilicity compared to pyrrolidine .
Thiazolo-Pyrimidine Derivatives ()

Compounds 11a and 11b feature a thiazolo[3,2-a]pyrimidine core with benzylidene substituents. Key comparisons:

  • Core Structure: Thiazolo-pyrimidine vs. dihydrobenzofuranone in the target.
  • Functional Groups: Both share cyano (-CN) and carbonyl (C=O) groups, but the target lacks the thiazole ring.

Physical Properties :

Compound Yield (%) Melting Point (°C) Molecular Formula Key IR Peaks (cm⁻¹)
11a () 68 243–246 C₂₀H₁₀N₄O₃S 3,436 (NH), 2,219 (CN)
11b () 68 213–215 C₂₂H₁₇N₃O₃S 3,423 (NH), 2,209 (CN)
Target Compound N/A N/A C₂₂H₂₀N₂O₅ (calculated) Likely ~3,400 (OH), ~1,700 (C=O)

Reactivity :

  • The target’s dihydrobenzofuran-3-one core may act as a Michael acceptor, similar to the α,β-unsaturated ketone systems in ’s compounds .

Key Research Findings

  • Synthetic Flexibility : Benzylidene and heterocyclic substituents are commonly introduced via Claisen-Schmidt condensations (e.g., ), enabling structural diversification .
  • Chirality Considerations : The (2Z) configuration in the target compound underscores the importance of stereochemistry in molecular interactions, as highlighted in ’s discussion of Pasteur’s work on tartaric acid .

Q & A

Q. What are the key considerations for designing a synthesis pathway for this benzofuran derivative?

A multi-step synthesis typically involves:

  • Cyclization : Formation of the benzofuran core via acid- or base-catalyzed cyclization of substituted phenols .
  • Substitution reactions : Introduction of the pyrrolidinylmethyl group at the 7-position using nucleophilic substitution (e.g., alkylation with pyrrolidine under anhydrous conditions) .
  • Methylidene installation : Wittig or Knoevenagel condensation to introduce the (1-benzofuran-2-yl)methylidene group at the 2-position .
  • Hydroxyl group protection : Use of protective groups (e.g., tert-butyldimethylsilyl ether) to prevent undesired oxidation during synthesis .
    Key analytical tools include TLC for reaction monitoring and NMR for structural validation .

Q. How can the Z-configuration of the methylidene group and functional group integrity be confirmed?

  • NMR spectroscopy :
    • ¹H-NMR : The coupling constant (J) between the methylidene protons (typically 10–12 Hz for Z-isomers) confirms stereochemistry .
    • ¹³C-NMR : Carbonyl (C=O) resonance near 180–190 ppm and aromatic carbons at 100–160 ppm verify structural motifs .
  • Infrared spectroscopy : Hydroxyl (-OH) stretch at 3200–3600 cm⁻¹ and carbonyl (C=O) stretch at 1650–1750 cm⁻¹ .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What reactivity patterns are expected due to the hydroxyl and methylidene groups?

  • Hydroxyl group :
    • Susceptible to oxidation (e.g., with Jones reagent) to form ketones .
    • Participates in hydrogen bonding , influencing solubility and biological interactions .
  • Methylidene group :
    • Undergoes Michael addition with nucleophiles (e.g., thiols, amines) .
    • Prone to photoisomerization (Z/E interconversion), requiring light-controlled storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates while reducing hydrolysis .
  • Temperature control : Low temperatures (0–5°C) during condensation steps suppress polymerization .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve yields in cyclization steps by stabilizing transition states .
  • Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) isolates the target compound from byproducts .

Q. What methodologies are suitable for studying the compound’s metabolic stability and mechanism of action?

  • In vitro assays :
    • Microsomal stability tests : Incubate with liver microsomes to identify metabolic hotspots (e.g., hydroxylation at the 6-position) .
    • Cellular uptake studies : Use fluorescently tagged analogues and confocal microscopy to track intracellular localization .
  • Computational modeling :
    • Molecular docking : Predict binding affinity with targets (e.g., kinases) using AutoDock Vina .
    • MD simulations : Assess conformational stability in biological membranes .

Q. How can discrepancies between theoretical and experimental spectral data be resolved?

  • Replicate experiments : Ensure consistency across multiple batches to rule out synthetic variability .
  • Control studies : Compare with structurally similar compounds (e.g., benzofuran analogues) to validate peak assignments .
  • DFT calculations : Simulate NMR shifts using Gaussian09 to identify deviations caused by solvent effects or tautomerism .

Q. What strategies enable enantioselective synthesis of this compound?

  • Chiral auxiliaries : Use Evans oxazolidinones to induce asymmetry during methylidene formation .
  • Asymmetric catalysis : Employ Ru-based catalysts for transfer hydrogenation of ketone intermediates .
  • Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers post-synthesis .

Q. How can computational modeling predict interactions with biological targets?

  • Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bond donors at the hydroxyl group) .
  • Binding free energy calculations : Use MM-PBSA to rank binding affinities for kinase inhibitors .
  • ADMET profiling : Predict bioavailability and toxicity with QSAR models .

Q. What analytical methods are recommended for detecting trace impurities?

  • LC-MS/MS : Quantify impurities at <0.1% levels using multiple reaction monitoring (MRM) .
  • GC-MS : Detect volatile byproducts (e.g., residual solvents) .
  • Elemental analysis : Verify stoichiometry (C, H, N) to confirm purity .

Q. How can structure-activity relationships (SAR) guide analogue design?

  • Functional group modulation :
    • Replace the pyrrolidinylmethyl group with piperazinyl to enhance solubility .
    • Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to stabilize the methylidene group .
  • Biological evaluation :
    • Test analogues in MTT assays for cytotoxicity and ELISA for anti-inflammatory activity .

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